![molecular formula C14H18O B1418895 2-Phenyl-1-oxaspiro[2.6]nonane CAS No. 1035818-86-0](/img/structure/B1418895.png)
2-Phenyl-1-oxaspiro[2.6]nonane
Overview
Description
“2-Phenyl-1-oxaspiro[2.6]nonane” is a chemical compound with the molecular formula C14H18O . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of “2-Phenyl-1-oxaspiro[2.6]nonane” is characterized by a spirocyclic arrangement, which involves a phenyl group (a cyclic group of carbon atoms) attached to an oxaspiro[2.6]nonane core .Scientific Research Applications
Synthesis of Anisatin Analogues
2-Phenyl-1-oxaspiro[2.6]nonane: has been utilized in the synthesis of anisatin analogues . Anisatin is a natural product known for its neurotoxic effects, and the synthesis of its analogues can help in the study of structure-activity relationships, which is crucial for neuropharmacology research.
Organic Synthesis Intermediates
Due to its spirocyclic structure, this compound serves as a versatile intermediate in organic synthesis . It can be used to create complex molecular architectures, which are often required in the development of new pharmaceuticals and materials.
Chiral Pool Synthesis
The chiral nature of 2-Phenyl-1-oxaspiro[2.6]nonane makes it a valuable starting material in chiral pool synthesis . This approach is used to produce enantiomerically pure substances, which are important in the creation of drugs with specific desired activities.
Catalyst Development
Researchers have explored the use of 2-Phenyl-1-oxaspiro[2.6]nonane in the development of catalysts . Catalysts derived from spirocyclic compounds can exhibit unique properties that enhance reaction rates or selectivity in chemical processes.
Material Science
Spirocyclic compounds like 2-Phenyl-1-oxaspiro[2.6]nonane are investigated for their potential applications in material science . They can be used to create polymers with novel properties or to improve the characteristics of existing materials.
Biological Probes
Due to its structural complexity, 2-Phenyl-1-oxaspiro[2.6]nonane can be employed as a biological probe . It can help in understanding the interaction between small molecules and biological targets, which is essential for drug discovery.
Safety and Hazards
properties
IUPAC Name |
2-phenyl-1-oxaspiro[2.6]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-2-7-11-14(10-6-1)13(15-14)12-8-4-3-5-9-12/h3-5,8-9,13H,1-2,6-7,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXMSOPDLWIOKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)C(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-oxaspiro[2.6]nonane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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